2-(5-amino-2-methoxyphenoxy)-N-cyclopropylacetamide
Overview
Description
2-(5-amino-2-methoxyphenoxy)-N-cyclopropylacetamide is a chemical compound with the molecular formula C9H12N2O3 and a molecular weight of 196.21 . It is typically stored at room temperature and is available in a powder form .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C9H12N2O3 . The InChI code for this compound is 1S/C9H12N2O3/c1-13-7-3-2-6 (10)4-8 (7)14-5-9 (11)12/h2-4H,5,10H2,1H3, (H2,11,12) .Physical and Chemical Properties Analysis
This compound is a solid substance that is stored at room temperature . It has a molecular weight of 196.21 .Scientific Research Applications
Pharmacological Properties and Therapeutic Potential
Compounds with complex structures, including those related to "2-(5-amino-2-methoxyphenoxy)-N-cyclopropylacetamide", often undergo studies to understand their pharmacodynamic and pharmacokinetic properties. These studies can lead to insights into their potential therapeutic applications, such as their use in treating depression, anxiety, or other psychiatric disorders. For example, ketamine and its analogs have been extensively studied for their rapid-acting antidepressant effects, despite being known primarily for their anesthetic properties (Zanos et al., 2018). This research area is critical for developing new treatments that can provide benefits over current options, particularly in areas with unmet medical needs.
Molecular Mechanisms and Target Identification
Understanding the molecular mechanisms underlying the pharmacological effects of novel compounds is essential for drug development. This includes identifying the specific receptors, enzymes, or biological pathways they target. For instance, the investigation into how certain compounds modulate neurotransmitter systems or receptor activity can reveal their potential for treating neurological conditions or managing pain. Research into the metabolic fate of drugs like amitriptyline and its analogs sheds light on how these compounds are processed in the body, which is crucial for optimizing their efficacy and safety (Breyer‐Pfaff, 2004).
Antioxidant Properties and Inflammation Modulation
Many compounds are examined for their antioxidant properties and their ability to modulate inflammatory responses. These characteristics are particularly relevant for conditions like cystic fibrosis, where oxidative stress and inflammation play significant roles in disease progression. Studies on compounds like N-acetylcysteine (NAC) highlight the potential of using antioxidants to manage such conditions, offering insights into how similar compounds could be utilized (Guerini et al., 2022).
Properties
IUPAC Name |
2-(5-amino-2-methoxyphenoxy)-N-cyclopropylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-16-10-5-2-8(13)6-11(10)17-7-12(15)14-9-3-4-9/h2,5-6,9H,3-4,7,13H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCSEZDLCKNECW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)OCC(=O)NC2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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